Compound Description: This compound is a known c-Met inhibitor featuring structural characteristics relevant to its activity. These include the "5 atoms regulation" and a long chain capable of forming hydrogen bonds, a common feature in this class of inhibitors. []
Compound Description: BMS-341 is a glucocorticoid receptor modulator with improved pharmacokinetic properties and a favorable linear, dose-dependent profile in rats. It demonstrated efficacy in a chronic model of adjuvant-induced arthritis. []
Compound Description: AZD-9668 is a potent and selective neutrophil elastase inhibitor currently under development by AstraZeneca. The tosylate salt of this compound exhibits superior physical properties compared to the free base. [] AZD9668 demonstrated efficacy in preclinical models of lung inflammation and damage, suggesting its potential as a therapeutic for neutrophil elastase-driven respiratory diseases. []
Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. It effectively inhibits tumor growth in several xenograft models. [] This compound presented a challenge in clinical drug interaction studies due to varying predictions of clinically relevant DDIs depending on the chosen CYP3A4 probe substrate. []
Compound Description: This series of compounds represents a class of cyanopyridine derivatives with potential applications in pharmaceuticals and agriculture. They exhibit a range of biological activities. []
Compound Description: This compound represents a novel polyheterocyclic structure synthesized using a one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []
Compound Description: These compounds are investigated for their potential in reducing itching and other paraesthesias. The structures feature a carboxamide group linked to a cyclohexane ring with specific stereochemistry. []
Compound Description: This molecule is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It shows promise as a potential therapeutic agent for neurological disorders due to its favorable pharmacokinetic properties and ability to increase cerebrospinal fluid glycine levels in rats. []
Compound Description: This broad category includes a series of carbamate derivatives, particularly meta-substituted N-cyclohexylcarbamates, designed as potential therapeutic agents for various physiological disorders by inhibiting FAAH activity. []
Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist. It exhibits high selectivity for the receptor and has been selected for clinical evaluation. []
Compound Description: This series of compounds represents a class of pyrimidine derivatives with potential applications in medicine. []
Compound Description: Compounds 7a and 8a exhibit potent antitubercular activity, demonstrating efficacy against both susceptible and resistant Mycobacterium tuberculosis strains. These compounds also display favorable pharmacological properties, including selectivity for bacterial cells and metabolic stability. []
13. (4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450), 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142), 8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080) and N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187) []* Compound Description: These four compounds were identified as potential Zika virus methyltransferase (MTase) inhibitors through virtual screening and ADMET profiling. They represent diverse chemical structures with potential antiviral activity against ZIKV infection. []* Relevance: Despite their structural differences from N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide, these compounds underscore the importance of exploring diverse chemical spaces for identifying novel inhibitors against viral targets.
14. 2-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide [, ]* Compound Description: This compound is a rearrangement product of the neutrophil elastase inhibitor AZD9819. It forms through a unique lipid peroxide-mediated epoxidation and subsequent rearrangement of the pyrazinone-carboxamide core in AZD9819. [, ] * Relevance: While structurally different from N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide, the presence of the oxazole ring and carboxamide group highlights the potential susceptibility of these moieties to oxidative modifications in biological environments. Understanding the mechanisms and potential consequences of such transformations is crucial for the development of stable and effective drugs containing similar structural features.
Compound Description: This potent, brain-penetrant, and orally active compound is a selective orexin 2 receptor antagonist (2-SORA). It demonstrates efficacy in a sleep model in rats, comparable to seltorexant. []
Compound Description: This group of compounds, derived from the condensation of specific aldehydes and benzimidazole derivatives, displays various pharmacological actions and biomedical significance. []
17. 5-Chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides []* Compound Description: This class of compounds, characterized by a pyrrole core bearing chlorine, amide, and 1,3-oxazole substituents, has shown promise as potential antimicrobial agents. Specifically, derivatives containing butyl, thiazolyl, and dimethylaminosulfonylphenyl substituents displayed potent activity against Staphylococcus aureus. []* Relevance: The presence of both an oxazole ring and carboxamide functionality in these derivatives, reminiscent of N-benzyl-5-phenyl-N-(pyridin-2-yl)oxazole-2-carboxamide, emphasizes the versatility of these structural motifs in medicinal chemistry.
Compound Description: This group encompasses six novel gold(III) complexes coordinated with deprotonated pyridyl carboxamide ligands. These complexes demonstrated significant cytotoxic activity against Bel-7402 and HL-60 cell lines, highlighting their potential as anticancer agents. []
Compound Description: This β-catenin agonist, a glycogen synthase kinase 3 beta (GSK-3β) inhibitor, was investigated for its potential to enhance fracture healing when delivered via targeted nanoparticles. []
Compound Description: SSAA09E2 is a novel inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry. Its mechanism involves blocking the early interactions between the SARS-CoV spike protein (SARS-S) and the human receptor angiotensin-converting enzyme 2 (ACE2). [] Studies have further explored its potential for drug delivery against CoVs by analyzing its interaction with the viral protease, specifically the Tyr160-Met161-His162 region (TMH), crucial for viral replication. [, ]
Compound Description: This arylisoxazole-chromenone carboxamide derivative demonstrated the most potent acetylcholinesterase (AChE) inhibitory activity among a series of synthesized compounds. It also exhibited moderate BACE1 inhibitory activity, neuroprotective effects, and chelating ability towards metal ions, suggesting its potential as a therapeutic candidate for Alzheimer's disease. []
Compound Description: This compound, a potent and selective PPARgamma agonist, served as a starting point for exploring the structure-activity relationships around its phenyl alkyl ether moiety. Modifications led to the identification of agonists with improved aqueous solubility, a crucial factor in drug development. []
Compound Description: These compounds are TRPV1 antagonists with varying CNS penetration. A-784168, with good CNS penetration, exhibits a broader analgesic profile in pain models associated with central sensitization, compared to A-795614, which has poor CNS penetration. []
Compound Description: These compounds act as Orai1 inhibitors, potentially useful for treating pulmonary arterial hypertension (PAH). They function by blocking the Orai1 SOC channel, thus normalizing Ca2+ signaling and reducing PA remodeling. []
Compound Description: This compound, an oxazolidinone derivative, exists in different crystal forms, with one specific form (Form I) exhibiting a unique powder X-ray diffraction pattern. [, ]
Compound Description: This class of compounds is investigated as potential glucokinase activators for treating diabetes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.